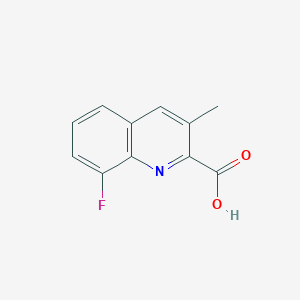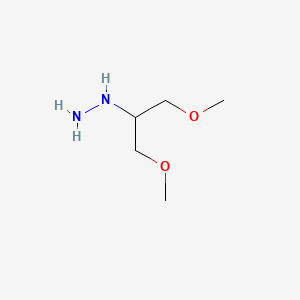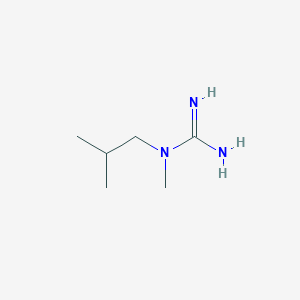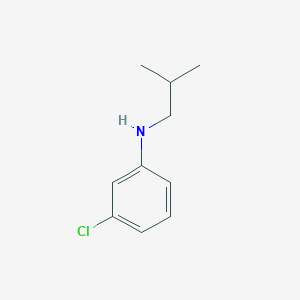
3-chloro-N-(2-methylpropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C10H14ClN It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and an N-(2-methylpropyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-methylpropyl)aniline typically involves the reaction of 3-chloroaniline with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. One common method involves the use of a solvent such as ethanol or dimethylformamide (DMF) and heating the reaction mixture to a temperature range of 110-140°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency, cost-effectiveness, and safety. The use of catalysts and advanced purification techniques ensures the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-N-(2-methylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Chloroaniline: A simpler derivative with only a chlorine substituent on the aniline ring.
2-Methylpropylaniline: An aniline derivative with a 2-methylpropyl group but without the chlorine substituent.
Dichloroanilines: Compounds with two chlorine atoms substituted on the aniline ring.
Uniqueness: 3-Chloro-N-(2-methylpropyl)aniline is unique due to the presence of both a chlorine atom and an N-(2-methylpropyl) group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H14ClN |
|---|---|
Molekulargewicht |
183.68 g/mol |
IUPAC-Name |
3-chloro-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C10H14ClN/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3 |
InChI-Schlüssel |
PTLNIYWECMRGTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


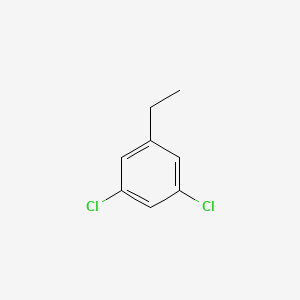

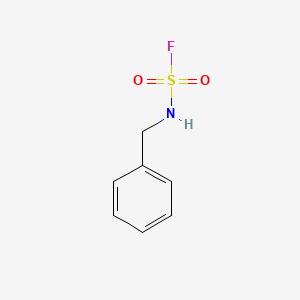
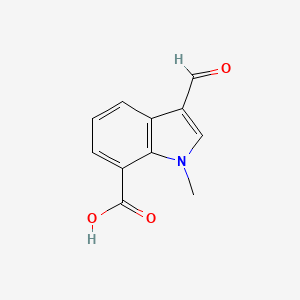
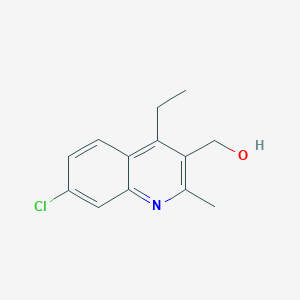
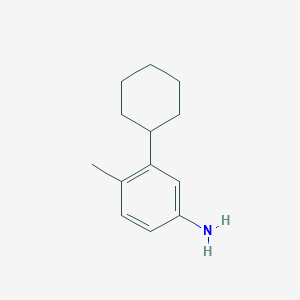
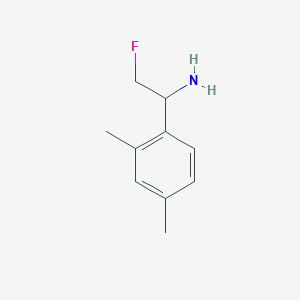
![3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B13225431.png)

